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molecular formula C5H4Br2OS B2465261 3,5-Dibromo-2-methoxythiophene CAS No. 77133-30-3

3,5-Dibromo-2-methoxythiophene

Cat. No. B2465261
M. Wt: 271.95
InChI Key: KTDZANRJHGBJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07057054B2

Procedure details

250 ml of anhydrous THF was added into 24 g (88 mmol) of 3,5-dibromo-2-methoxythiophene and was cooled to be −78° C. with dry ice-methanol. Then, 56 ml (92 mmol) of a solution containing 15% n-butylithium hexane was slowly dripped into it. After being stirred for 1 hour, 32 ml (123 mmol) of tri-n-butyl borate was slowly dripped into it and stirred for 2 hours. After being returned to a room temperature, 90 ml of 20 wt % Na2CO3, 18 g (88 mmol) of iodobenzene, and 4.4 g (0.36 mmol) of Pd(Ph3P)4 were added to the solution and refluxed for 5 hours at 70° C. The reaction solution was extracted with ether, washed with a salt solution, and dried with addition of magnesium sulfate. The dried extract was condensed after removing magnesium sulfate by filtration. By developing the product with hexane on a silica gel column, a colorless solid 3-bromo-2-methoxy-5-phenylthiophene was obtained (Rf=0.35). The yield was 15 g in weight and 63% in percentage.
Name
dry ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
18 g
Type
reactant
Reaction Step Four
Quantity
4.4 g
Type
catalyst
Reaction Step Four
Quantity
24 g
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[C:5](Br)[S:4][C:3]=1[O:8][CH3:9].C(=O)=O.CO.B(OCCCC)(OCCCC)OCCCC.C([O-])([O-])=O.[Na+].[Na+].I[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCCCCC.C1COCC1>[Br:1][C:2]1[CH:6]=[C:5]([C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)[S:4][C:3]=1[O:8][CH3:9] |f:1.2,4.5.6,^1:47,49,68,87|

Inputs

Step One
Name
dry ice methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CO
Step Two
Name
solution
Quantity
56 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
32 mL
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
18 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
4.4 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Five
Name
Quantity
24 g
Type
reactant
Smiles
BrC1=C(SC(=C1)Br)OC
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After being stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After being returned to a room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with ether
WASH
Type
WASH
Details
washed with a salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with addition of magnesium sulfate
EXTRACTION
Type
EXTRACTION
Details
The dried extract
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
after removing magnesium sulfate
FILTRATION
Type
FILTRATION
Details
by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(SC(=C1)C1=CC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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